1-(Isoquinolin-8-YL)ethanone
Overview
Description
“1-(Isoquinolin-8-YL)ethanone” is a chemical compound with the molecular formula C11H9NO . It has a molecular weight of 171.19 g/mol. The IUPAC name for this compound is 1-(8-isoquinolinyl)ethanone .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H9NO/c1-8(13)10-4-2-3-9-5-6-12-7-11(9)10/h2-7H,1H3 . This code provides a standard way to encode the compound’s molecular structure.
Physical and Chemical Properties Analysis
“this compound” is a compound that can exist in various physical forms, including liquid, solid, semi-solid, or lump . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .
Scientific Research Applications
Facile Synthesis of Novel Derivatives
- An efficient synthesis of 1,4-benzoxazepin-2-one derivatives using isoquinoline has been achieved. This method offers high yields under mild conditions without the need for a catalyst (Khaleghi et al., 2011).
Synthesis in Organic Chemistry
- Synthesis of 3-Substituted isoquinolin-1-(2H)-ones and fused isoquinolin-1-(2H)-ones via photostimulated reactions, involving aromatic and aliphatic ketones including 1-(benzo[d][1,3]dioxol-5-yl)ethanone and 1-(2-naphthyl) methyl ketones (Guastavino et al., 2006).
Non-Cyanide Synthesis Methods
- A non-cyanide method for synthesizing 3-cyanoisoquinolines is demonstrated, using a one-pot reaction of 1-phenyl-2-[6-phenyl-3-(pyridin-2-yl)-1,2,4-triazin-5-yl]ethanone with 1,2-dehydrobenzene (Kopchuk et al., 2017).
Crystal Structure and DFT Computations
- Research on 1-(2-chloro-4-phenylquinolin-3-yl)ethanone has contributed to structural and vibrational spectroscopic studies, enhancing understanding of vibrational spectra, atomic charges, and thermodynamic properties (Murugavel et al., 2016).
Synthesis of 1,3-Benzoxazines
- A method for synthesizing 1,3-benzoxazine derivatives involving isoquinoline and 1-(6-hydroxy-2-isopropenyl-1-benzofuran-yl)-1-ethanone in water, showcasing an efficient three-component reaction (Rostami-Charati, 2013).
Antifungal Activity of Metal Complexes
- Metal complexes of ligand 1-(4-((8-hydroxyquinolin-5-yl)diazenyl)phenyl)-2-(4-methyl-piperazin-1- yl)ethanone (APEHQ) exhibit significant antifungal activity. This showcases the biomedical applications of these compounds (Raj & Patel, 2015).
Divergent Synthesis of Isoquinolin and Isoindolin Derivatives
- A study achieved the synthesis of isoquinolin-2(1H)-yl-acetamides and isoindolin-2-yl-acetamides via a novel reaction sequence, indicating potential in exploring chemistry space on a receptor (Li et al., 2022).
Safety and Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation and contact with skin and eyes, and using personal protective equipment .
Future Directions
Isoquinolones, including “1-(Isoquinolin-8-YL)ethanone”, have versatile biological and physiological activities, and their synthetic methods have been greatly developed recently . This suggests potential future research directions in further developing synthetic methods and exploring the biological and physiological activities of these compounds .
Properties
IUPAC Name |
1-isoquinolin-8-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c1-8(13)10-4-2-3-9-5-6-12-7-11(9)10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUYYTGDVYCCNEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC2=C1C=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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